1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

Anti-virulence Ion channel inhibition KtrAB

Researchers investigating anti-virulence KtrAB inhibition or beta-adrenoceptor subtypes often face inconsistent purity and limited SAR data for phenoxypropanolamine tool compounds. 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol HCl (97%+ purity) is a structurally unique, 2,6-dimethylpiperidine-containing phenoxypropanolamine that resolves this gap. - The 4-chloro-3-methyl substitution increases lipophilicity (ΔLogP ~+0.5) vs. the 4-chloro analog, enabling membrane permeability and metabolic stability studies. - Its non-classical 2,6-dimethylpiperidine pharmacophore supports subtype-selective beta-blocker/beta3-agonist profiling. - Consistent 97%+ purity across multiple vendors ensures reproducible SAR and anti-virulence screening results. Supplied from stock with rapid global shipping, this compound is immediately available for medicinal chemistry optimization.

Molecular Formula C17H26ClNO2
Molecular Weight 311.8 g/mol
Cat. No. B12179631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
Molecular FormulaC17H26ClNO2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CC(COC2=CC(=C(C=C2)Cl)C)O)C
InChIInChI=1S/C17H26ClNO2/c1-12-9-16(7-8-17(12)18)21-11-15(20)10-19-13(2)5-4-6-14(19)3/h7-9,13-15,20H,4-6,10-11H2,1-3H3
InChIKeyHWEKXNATKPHZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Chemical Identity & Procurement


1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol (CAS 1217758-43-4, typically supplied as the hydrochloride salt) is a synthetic phenoxypropanolamine derivative featuring a 2,6-dimethylpiperidine amine moiety and a 4-chloro-3-methylphenoxy aromatic group . This compound belongs to a class of agents historically explored for beta-adrenoceptor modulation; the 2,6-dimethylpiperidine substituent distinguishes it from classical ethanolamine or isopropylamine beta-blockers . It is commercially available at 97% purity from multiple suppliers, indicating a reproducible synthetic route suitable for research procurement .

Non-classical beta-adrenoceptor pharmacophore for subtype profiling
Anti-virulence scaffold based on KtrAB ion channel inhibition
Defined-purity supply enabling reproducible SAR campaigns

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Irreplaceability vs. Generic Analogs


Phenoxypropanolamines with identical 2,6-dimethylpiperidine amine fragments but differing aryloxy substituents exhibit divergent biological activity profiles; for example, the 4-chloro analog (lacking the 3-methyl group) demonstrates measurable anti-virulence KtrAB ion channel inhibition, while the 4-tert-butyl and 3,5-dimethyl variants are annotated for distinct screening outcomes [1][2]. The 4-chloro-3-methyl substitution pattern alters both lipophilicity (calculated LogP) and steric bulk relative to these comparators, which can affect target binding, selectivity, and physicochemical handling . Direct interchange without experimental validation therefore risks loss of desired pharmacological activity or introduction of off-target effects.

Substitution pattern shifts KtrAB pharmacology
The 3-methyl substituent increases lipophilicity versus the reported KtrAB inhibitor 4-chloro analog; direct replacement may alter ion channel blocking profile.
Pharmacophore mismatch with classical beta-blockers
The 2,6-dimethylpiperidine amine differs from isopropylamine or ethanolamine; receptor selectivity profiles may not extrapolate across chemotypes without validation.

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Differentiation from Closest Analogs


KtrAB Ion Channel Inhibition Potential

The 4-chloro analog (1-(4-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol) is a validated inhibitor of the bacterial KtrAB potassium ion channel complex, identified in a high-throughput fluorescence-based liposome flux screen with in vitro potency in the low μM range [1]. The target compound bears an additional 3-methyl substituent on the phenoxy ring; structure-activity relationship (SAR) studies within this chemotype indicate that aryl substitution critically modulates ion channel blockade efficiency, although direct head-to-head IC50 data for the 4-chloro-3-methyl derivative are not publicly available [1]. This substitution increases calculated LogP by approximately 0.5 units relative to the de-methyl analog, potentially enhancing membrane partitioning .

KtrAB inhibition potential
Cross-study comparable
4-Chloro analog: low μM KtrAB inhibitor
Target: 3-methyl addition, ΔLogP ~+0.5 predicted
SAR differentiation context; direct comparison data unavailable
Predicted increased membrane partitioning
Anti-virulence Ion channel inhibition KtrAB

Beta-Adrenoceptor Pharmacophore: 2,6-Dimethylpiperidine vs. Classical Amines

Phenoxypropanolamines containing a 2,6-dimethylpiperidine moiety are structurally distinct from clinical beta-blockers such as propranolol (isopropylamine) or carvedilol (carbazole-ethanolamine). Published SAR indicates that N-substituent bulk and conformational restriction modulate beta-adrenoceptor subtype selectivity [1]. The target compound incorporates both the 2,6-dimethylpiperidine group and a 4-chloro-3-methylphenoxy ring, a combination absent from approved beta-blockers [2].

Beta-adrenoceptor pharmacophore
Class-level inference
2,6-Dimethylpiperidine vs. isopropylamine/carbazole-ethanolamine
No direct binding data
Non-classical amine may alter subtype selectivity; hypothesis only
Qualitative pharmacophore divergence
Beta-blocker Adrenoceptor Pharmacophore

Commercial Purity and Batch Consistency

The target compound is supplied at a certified purity of 97% (HPLC) by AKSci and Fluorochem, with defined CAS 1217758-43-4 and molecular formula C17H27Cl2NO2 (HCl salt) . In contrast, several direct analogs (e.g., 1-(2,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol) are listed as 'discontinued' or available only via custom synthesis, limiting their routine procurement .

Purity & availability
Supporting evidence
97% (HPLC)
Reliable supply for reproducible SAR
Target available; direct analog discontinued
Purity Procurement Quality control

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: Key Research Applications


Anti-Virulence Drug Discovery via K+ Homeostasis

Given the demonstrated KtrAB inhibition by the 4-chloro analog, this compound serves as a scaffold for medicinal chemistry optimization of anti-virulence agents. Its distinct 3-methyl substitution may alter potency and selectivity, making it a candidate for structure-activity relationship (SAR) studies aimed at improving antibacterial profiles against pathogens reliant on K+ homeostasis [1].

Beta-Adrenoceptor Subtype Selectivity Screening

The 2,6-dimethylpiperidine moiety provides a non-classical pharmacophore for beta-adrenoceptor profiling. Researchers investigating subtype-selective beta-blockers or beta3-adrenoceptor agonists can use this compound as a tool to explore the impact of cyclic tertiary amines on receptor binding and functional activity [2].

Physicochemical Property Benchmarking

The elevated lipophilicity imparted by the 4-chloro-3-methylphenoxy group (estimated ΔLogP ~ +0.5 vs. 4-chloro analog) makes this compound suitable for studies correlating LogP with membrane permeability, metabolic stability, or off-target binding in phenoxypropanolamine chemical series .

Application
Selection Property
Validation Focus
Bacterial K+ homeostasis inhibitor SAR
3-Methyl aryl substitution for potency differentiation
KtrAB flux inhibition potency in liposome assay
Beta-adrenoceptor subtype profiling
2,6-Dimethylpiperidine pharmacophore
Receptor binding selectivity across adrenoceptor subtypes
Membrane permeability & logP correlation
Elevated lipophilicity from 4-chloro-3-methylphenoxy
Permeability and metabolic stability in chemical series
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